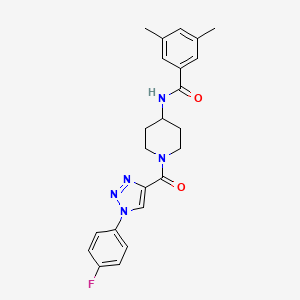
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a piperidine ring, and a benzamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of multiple rings and functional groups. The 1,2,3-triazole ring and the piperidine ring are both five-membered rings, which can create strain in the molecule and affect its reactivity .Chemical Reactions Analysis
Again, while specific information is not available, the compound’s reactivity would likely be influenced by the functional groups present. For example, the amide group could participate in hydrolysis reactions, and the 1,2,3-triazole ring could potentially undergo cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
The compound has been evaluated for its antimalarial properties. In a study, fourteen synthetic 1,4-disubstituted piperidines (including this compound) were tested against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. Notably, eight compounds exhibited high activity, with IC50 values ranging between 1 and 5 μg/mL. Among these, the alcohol analogues demonstrated the most promising results. Further exploration of the core structure and in vivo studies may yield important antimalarial leads .
Antioxidant Properties
Piperidine-based compounds, including this one, have shown antioxidant activity. The piperidine moiety contributes to their capability to hinder or suppress free radicals. While more research is needed, this property could be relevant in various therapeutic contexts .
Drug Delivery Enhancement
Hydrazone derivatives, which include piperidine-based compounds, are used in drug delivery systems. These derivatives allow for site-specific drug release, potentially improving drug delivery to specific tissues or conditions (such as tumor tissue or thrombosis). The compound’s structure may contribute to enhancing drug delivery efficacy .
Potential CNS Applications
Given its piperidine scaffold, this compound might also be explored for central nervous system (CNS)-related applications. Piperidines have been investigated as potential agents for treating mental disorders, neurodegenerative diseases, and pain management. However, further studies are necessary to determine its specific effects on the CNS .
Fungicidal Properties
Hydrazones, a class of compounds that includes piperidines, have fungicidal activity. While more research is needed to establish the efficacy of this compound, its structural features make it an interesting candidate for further investigation in antifungal applications .
Structure-Activity Relationship Studies
Researchers may explore the structure-activity relationship (SAR) of this compound by modifying its core structure. By systematically altering functional groups, they can gain insights into how specific substitutions impact its biological activity. Such studies contribute to drug design and optimization .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-15-11-16(2)13-17(12-15)22(30)25-19-7-9-28(10-8-19)23(31)21-14-29(27-26-21)20-5-3-18(24)4-6-20/h3-6,11-14,19H,7-10H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVDIJRFVPIZQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

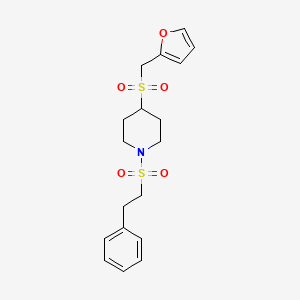
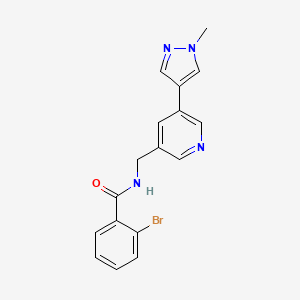
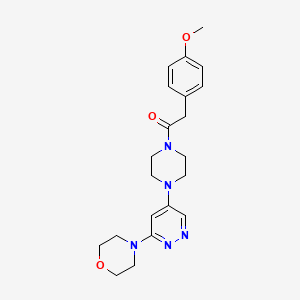
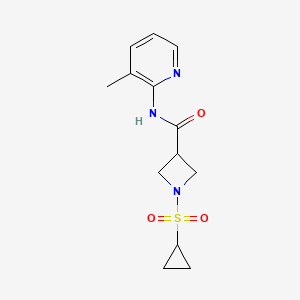
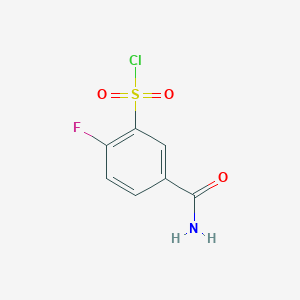

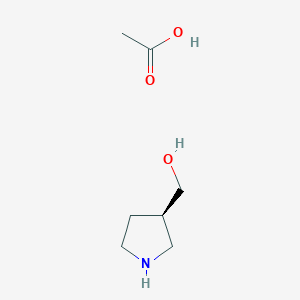
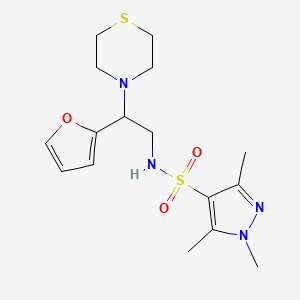
![2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2550757.png)
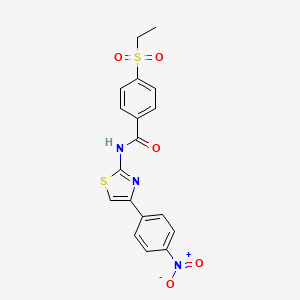

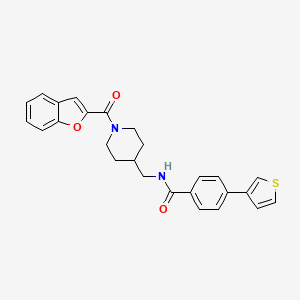
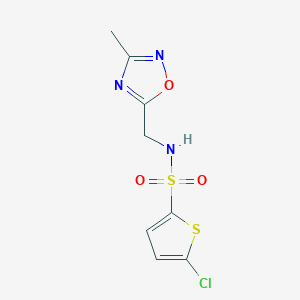
![7-acetyl-3-benzyl-2-((3-chlorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2550762.png)